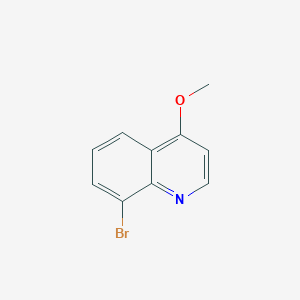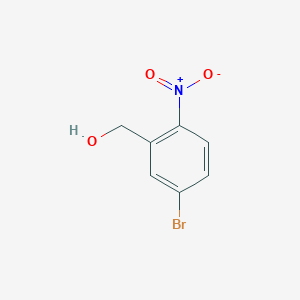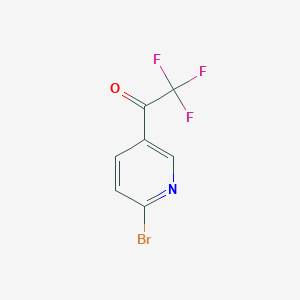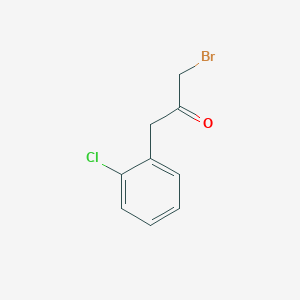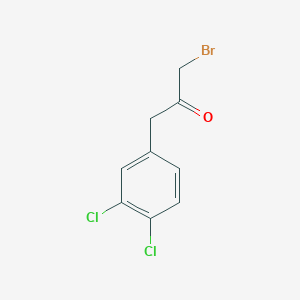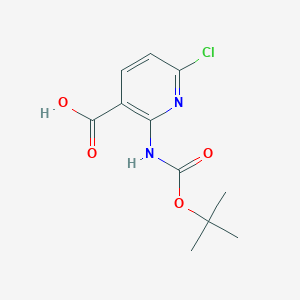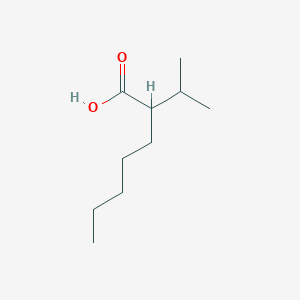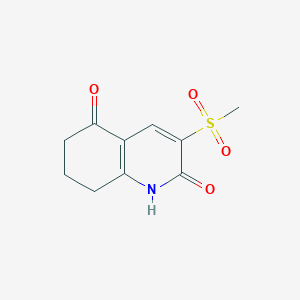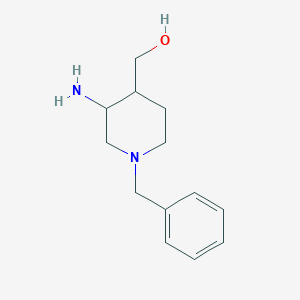![molecular formula C12H19ClN2O2S B1523718 2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride CAS No. 1224170-51-7](/img/structure/B1523718.png)
2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride
Overview
Description
“2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach is ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Inhibition of Blood Platelet Aggregation
Compounds with pyrrolidine and sulfonyl phenyl ethanamine components have been investigated for their ability to inhibit ADP-induced aggregation of blood platelets. For example, a compound demonstrated inhibition of platelet aggregation both in vitro and ex vivo, although it showed an unfavorable therapeutic ratio in toxicity evaluations (Grisar et al., 1976).
DNA Binding and Nuclease Activity
Studies on Cu(II) complexes with ligands featuring similar structural motifs have shown significant DNA binding propensity and nuclease activity, suggesting potential applications in targeting specific DNA sequences for therapeutic or research purposes (Kumar et al., 2012).
Catalytic Activities in Organic Synthesis
Research has also delved into compounds with pyrrolidine and phenyl sulfonyl groups for their catalytic activities in organic reactions, such as transfer hydrogenation of ketones. These studies provide insights into the development of new catalysts for synthetic chemistry applications (Kumah et al., 2019).
Synthesis of Highly Functionalized Compounds
The use of related compounds in multicomponent reactions has been explored for the synthesis of highly functionalized compounds. Such synthetic routes offer efficient paths to complex molecules with potential pharmacological activities (Alizadeh et al., 2007).
Pharmacological Characterization
Compounds structurally similar to 2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine have been characterized for their pharmacological properties, such as κ-opioid receptor antagonism. This research contributes to understanding the therapeutic potential of such compounds in treating conditions like depression and addiction (Grimwood et al., 2011).
Monoamine Oxidase Inhibition
Explorations into the monoamine oxidase (MAO) inhibitory effects of compounds with pyrrolidine structures have identified new classes of MAO inhibitors. These findings could lead to the development of novel treatments for neurological disorders (Ding & Silverman, 1992).
Future Directions
properties
IUPAC Name |
2-(4-pyrrolidin-1-ylsulfonylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c13-8-7-11-3-5-12(6-4-11)17(15,16)14-9-1-2-10-14;/h3-6H,1-2,7-10,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVDJPBHXFTCSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



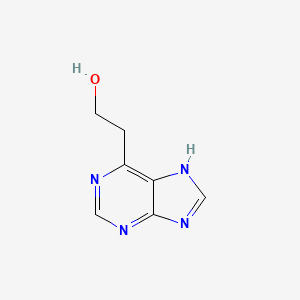
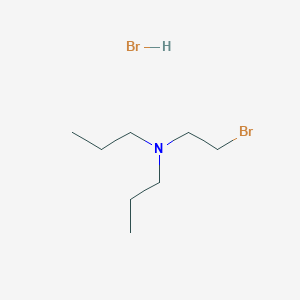
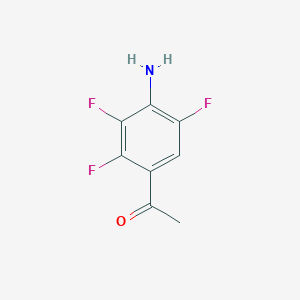
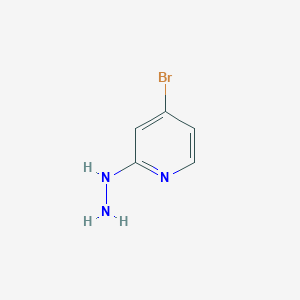
![5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1523643.png)
